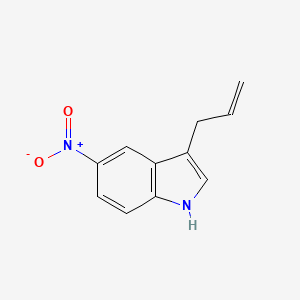

3-Allyl-5-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-nitro-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C11H10N2O2/c1-2-3-8-7-12-11-5-4-9(13(14)15)6-10(8)11/h2,4-7,12H,1,3H2 |

InChI Key |

HZJAUJHDTPRXFJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

The Indole Scaffold: a Privileged Structure in Chemical Science

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous pharmacophore in a multitude of natural products, alkaloids, and synthetic bioactive molecules. mdpi.comnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijpsr.com The versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological and chemical properties of the resulting derivatives. mdpi.com This adaptability has made indole derivatives a focal point in the quest for new therapeutic agents to address a range of health challenges, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov

The indole scaffold's importance is not limited to its biological activity; it is also a key building block in organic synthesis. nih.gova-z.lu The electron-rich nature of the indole ring system makes it amenable to a variety of chemical transformations, enabling the construction of complex molecular architectures. organic-chemistry.org

Structural Characteristics of 3 Allyl 5 Nitro 1h Indole

3-Allyl-5-nitro-1H-indole is a derivative of indole (B1671886) distinguished by the presence of two key functional groups: an allyl group at the C3 position and a nitro group at the C5 position of the indole ring.

The molecular formula for a related compound, methyl 1-allyl-5-nitro-1H-indole-3-carboxylate, is C13H12N2O4. nih.gov The core structure of this compound consists of the bicyclic indole nucleus. The allyl group (–CH2–CH=CH2) is a three-carbon unsaturated hydrocarbon substituent. The nitro group (–NO2) is a strong electron-withdrawing group. The placement of the allyl group at the C3 position and the nitro group at the C5 position defines the specific isomer and its chemical reactivity. The presence of the nitro group significantly influences the electronic properties of the indole ring, making it more electron-deficient. This, in turn, can affect its reactivity in various chemical reactions.

| Property | Data |

| Molecular Formula | C11H10N2O2 |

| IUPAC Name | This compound |

| Core Scaffold | Indole |

| Substituent at C3 | Allyl group |

| Substituent at C5 | Nitro group |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their coupling interactions (spin-spin splitting). For 3-Allyl-5-nitro-1H-indole , the expected signals would correspond to the protons of the indole (B1671886) ring, the nitro group's influence on adjacent aromatic protons, and the protons of the allyl group. A detailed analysis of chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, olefinic, aliphatic) and the influence of neighboring electron-withdrawing or electron-donating groups, such as the nitro group and the indole nitrogen.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the spin systems within the allyl group and the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the allyl group to the C3 position of the indole ring and for confirming the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for:

N-H stretching of the indole ring.

Aromatic C-H stretching .

Aliphatic C-H stretching from the allyl group.

C=C stretching from the aromatic ring and the allyl group.

Asymmetric and symmetric N-O stretching of the nitro group, which are typically strong and appear in characteristic regions of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring system in This compound is a chromophore. The presence of the nitro group, a strong electron-withdrawing group, and the allyl group would influence the electronic structure and the λmax (wavelength of maximum absorbance) values. The UV-Vis spectrum would help in understanding the extent of conjugation and the electronic effects of the substituents on the indole core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the detailed mapping of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated.

The "sine qua non" for single-crystal X-ray diffraction is the availability of a high-quality single crystal of the compound of interest. core.ac.uk The process involves mounting a suitable crystal (typically >0.02 mm) on a diffractometer and irradiating it with a monochromatic X-ray beam. core.ac.uk The resulting diffraction pattern, consisting of thousands of reflections, is collected on a detector. mdpi.com Analysis of this complex pattern allows for the determination of the unit cell dimensions and the crystal system. core.ac.uk

While specific crystallographic data for this compound is not yet available in published literature, the general procedure would involve dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling to promote the growth of single crystals. Once a crystal of sufficient size and quality is obtained, it would be analyzed using a diffractometer, such as a Bruker D8 Quest Eco. core.ac.uk For indole derivatives, the resulting data would reveal the precise spatial arrangement of the indole core, the allyl group, and the nitro substituent. For instance, in the crystal structure of a related indazole derivative, 1-Allyl-3-chloro-5-nitro-1H-indazole, the dihedral angle between the indazole system and the nitro group was found to be 7.9 (3)°. sielc.com A similar analysis for this compound would be crucial to define its specific geometric parameters.

Table 1: Illustrative Crystallographic Data for a Related Indole Derivative (Note: This data is for a representative indole derivative and not this compound, for which specific data is not publicly available.)

| Parameter | Value | Reference |

| Crystal system | Monoclinic | |

| Space group | P2(1)/c | |

| a (Å) | 11.332 | |

| b (Å) | Value not specified | |

| c (Å) | Value not specified | |

| α (°) | 90 | |

| β (°) | Value not specified | |

| γ (°) | 90 | |

| V (ų) | Value not specified | |

| Z | 4 | acs.org |

Beyond the basic connectivity, X-ray crystallography provides invaluable information about the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would include the orientation of the allyl group relative to the indole ring and the planarity of the bicyclic system. In many indole derivatives, the indole ring system deviates only slightly from planarity. acs.org The analysis would also reveal the torsion angles that define the conformation of the flexible allyl chain.

Furthermore, the crystal structure elucidates the network of intermolecular interactions that govern the packing of molecules in the solid state. These non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the physical properties of the compound. For indole derivatives containing a nitro group and an N-H bond, N-H···O hydrogen bonds are a common and dominant intermolecular interaction, often leading to the formation of chains or dimers. rsc.org In the case of this compound, one would expect to observe hydrogen bonding between the indole N-H donor and the oxygen atoms of the nitro group on an adjacent molecule. Additionally, π-π stacking interactions between the aromatic indole rings are also highly probable.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques in this context.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds and for preparative separations to isolate pure substances. For indole derivatives, reverse-phase HPLC (RP-HPLC) is a common method. rsc.org

In a typical RP-HPLC setup for an indole derivative, a C18 column (e.g., Newcrom R1) is used as the stationary phase, and a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid) serves as the mobile phase. rsc.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The purity of the this compound sample would be determined by injecting a solution of the compound into the HPLC system and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would signify impurities. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions. For some indole derivatives, chiral HPLC can be employed to separate enantiomers.

Table 2: Illustrative HPLC Conditions for Analysis of Indole Derivatives (Note: These are general conditions and would require optimization for this compound.)

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | rsc.org |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | rsc.org |

| Column Type | Chiralpak IG for enantiomeric separation | |

| Eluent (Chiral) | n-hexane/i-PrOH | |

| Flow Rate (Chiral) | 1.0 mL/min |

Thin-Layer Chromatography is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the analysis of this compound, a typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate. The position of the compound on the developed plate is visualized, often using UV light, and is characterized by its retention factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a particular set of TLC conditions. The presence of a single spot on the TLC plate is a good indicator of the compound's purity.

Reactivity and Chemical Transformations of 3 Allyl 5 Nitro 1h Indole

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indole (B1671886) ring. It deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution while activating it for nucleophilic substitution reactions.

The presence of the nitro group at the C5 position makes the indole ring electron-deficient and thus susceptible to nucleophilic attack. Specifically, it activates the C4 and C6 positions for Vicarious Nucleophilic Substitution (VNS) of hydrogen. sorbonne-universite.frthieme-connect.com This type of reaction allows for the direct introduction of carbon and other nucleophiles onto the indole ring, a powerful tool for constructing complex heterocyclic systems. clockss.org

While direct studies on 3-allyl-5-nitro-1H-indole are sparse, the established principles of VNS on 5-nitroindole (B16589) derivatives are applicable. sorbonne-universite.frclockss.org For instance, carbanions derived from compounds like α-haloketones or sulfones can attack the C4 or C6 position, leading to the formation of a σH-adduct, which then eliminates a hydrogen halide or other leaving group to yield the substituted product. researchgate.net The reaction of 1-alkyl-5-nitroindoles with chloromethyl p-tolyl sulfone is a classic example of VNS, yielding the C4-substituted product.

Table 1: Representative Nucleophilic Substitution Reactions on Nitroindoles This table is illustrative, based on the known reactivity of the 5-nitroindole core.

| Nucleophile Precursor | Reagent/Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Chloromethyl p-tolyl sulfone | t-BuOK / THF | C4 | 4-(p-Tolylsulfonylmethyl)-5-nitroindole |

| Chloroacetonitrile | t-BuOK / DMF | C4 | 4-(Cyanomethyl)-5-nitroindole |

The nitro group is readily reduced to an amino group, which is one of the most fundamental and useful transformations of this functional group. This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, drastically altering the molecule's reactivity and providing a versatile handle for further functionalization. The resulting 3-allyl-1H-indol-5-amine is a key intermediate for synthesizing a wide array of derivatives analogous to biologically important compounds like serotonin. acs.org

Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups and desired selectivity. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon), metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl), or transfer hydrogenation. acs.org A particularly efficient method for converting N-alkyl-nitroisatins to the corresponding nitroindoles involves a mixed borohydride (B1222165) system of ZrCl₄/NaBH₄. nih.govresearchgate.net While starting from the isatin (B1672199), this highlights powerful reductive methods available for the indole core. The reduction of 5-nitroindoles to 5-aminoindoles has been successfully achieved using sodium hydrosulfite. acs.org

Table 2: Reduction of 5-Nitroindole Derivatives This table is based on established methods for nitroindole reduction.

| Substrate | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| 5-Nitroindole | Sodium Hydrosulfite | Aqueous Ethanol | 5-Aminoindole (B14826) | Good |

| 3-(β-Chloroethyl)-5-nitroindole | Sodium Hydrosulfite | Aqueous Ethanol | 5-Nitrotryptamine | Good |

Reactivity of the Allyl Moiety

The allyl group at the C3 position provides a site of unsaturation, which is a locus for a variety of addition and metal-catalyzed reactions.

The double bond of the allyl group can undergo classic electrophilic addition reactions. For instance, it can react with halogens (e.g., Br₂) to form a dihalide, with hydrogen halides (e.g., HBr) to form a haloalkane (following Markovnikov or anti-Markovnikov regioselectivity depending on conditions), or undergo hydration in the presence of acid to form an alcohol. The electron-rich nature of the indole ring can influence these reactions. Friedel-Crafts-type reactions using allylic alcohols as electrophiles are well-known for indoles, typically catalyzed by Lewis or Brønsted acids to generate a carbocation that then alkylates the indole ring. sc.edursc.org

The alkene of the 3-allyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful method for constructing complex, multi-ring systems. Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in-situ generated oxyallyl cations have been shown to produce cyclohepta[b]indoles, which are core structures in many bioactive natural products. uchicago.eduacs.org These reactions can proceed with high yield and diastereoselectivity. uchicago.edu Similarly, dearomative (3+2) cycloadditions with azaoxyallyl cations are a novel route to pyrroloindolines. acs.orgresearchgate.net The C2=C3 double bond of the indole itself, when activated by the nitro group, can also participate as a dipolarophile in (3+2) cycloadditions. researchgate.net

Table 3: Cycloaddition Reactions of 3-Alkenylindoles

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold |

|---|---|---|---|

| (4+3) Cycloaddition | 3-Alkenylindole, Oxyallyl cation precursor | TMSOTf | Cyclohepta[b]indole |

| (3+2) Cycloaddition | 3-Alkenylindole, Azaoxyallyl cation precursor | Lewis Acid | Pyrroloindoline |

The allyl group is a versatile handle for numerous transition metal-catalyzed cross-coupling and functionalization reactions. core.ac.uk Palladium-catalyzed reactions are particularly prominent. The Tsuji-Trost allylation, for example, allows for the nucleophilic substitution of an allylic leaving group. core.ac.uk More directly, palladium-catalyzed C-3 allylation of indoles using allyl alcohols can be achieved, forming 3,3-disubstituted indolenines. nih.gov Rhodium(III)-catalyzed C-H allylation of indoles with allyl alcohols has also been developed, proceeding under mild, oxidant-free conditions. nih.gov Furthermore, ruthenium and palladium dual-catalysis systems have been used to synthesize 3-allyl-3-aryl oxindoles from related precursors. acs.orgresearchgate.net

Table 4: Transition Metal-Catalyzed Reactions of Allylindoles

| Reaction Name | Metal Catalyst | Key Reagents | Product Type |

|---|---|---|---|

| Enantioselective C-3 Allylation | Palladium(0) | Allyl alcohol, Trialkylborane | 3-Allyl-3-substituted indolenine |

| Dehydrative C-H Allylation | Rhodium(III) | Allyl alcohol | C-2 Allylated Indole |

Reactivity of the Indole Heterocycle

The electronic character of the indole ring in this compound is significantly polarized. The powerful electron-withdrawing nature of the C5-nitro group diminishes the inherent electron-richness of the indole system. This electronic perturbation is central to understanding its reactivity, particularly in electrophilic and nucleophilic reactions, as well as its propensity to undergo dearomatization.

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds, including the parent indole molecule, which typically undergoes substitution at the electron-rich C3 position. nih.gov However, in the case of this compound, the scenario is drastically different. The indole nucleus is strongly deactivated towards electrophilic attack due to the mesomeric and inductive effects of the nitro group. masterorganicchemistry.commasterorganicchemistry.com This deactivation significantly raises the activation energy for the formation of the cationic sigma complex (arenium ion), which is the rate-determining step of the reaction. masterorganicchemistry.com

Research has shown that indoles bearing electron-withdrawing groups, such as a nitro substituent, exhibit poor reactivity in reactions that rely on the nucleophilicity of the indole core. For instance, in attempted condensation reactions with isatin under certain conditions, 5-nitro indole failed to yield a product, an outcome attributed to the electron-deficient nature of the C3 position. scirp.org Consequently, this compound is generally not a suitable substrate for classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation under standard conditions. Directed C-H functionalization methods, often requiring specific metal catalysts and directing groups, would be necessary to achieve substitution on the carbocyclic ring. nih.gov

Nucleophilic Attack at the Indole Core

The electronic profile that hinders electrophilic substitution simultaneously renders the this compound core susceptible to nucleophilic attack. The C2=C3 double bond, being part of an electron-deficient system, behaves as a competent Michael acceptor. researchgate.net This allows for nucleophilic addition, primarily at the C2 position, leading to the formation of functionalized indoline (B122111) derivatives. This reactivity pattern is a cornerstone of dearomatization strategies involving 3-nitroindoles. researchgate.net

Furthermore, while the indole ring itself becomes an electrophilic entity, the nitrogen atom of the indole N-H can act as a nucleophile in certain contexts. Recent studies have demonstrated that N-protected 3-nitroindoles can serve as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com This reaction, catalyzed by a chiral phosphoric acid, proceeds to give N-alkylated products in good yields. The presence of the electron-withdrawing group at the C3-position (in this case, the nitro group) was found to be crucial for this reactivity. mdpi.com This opens up avenues for N-functionalization of the this compound scaffold.

Dearomatization Reactions of Substituted Indoles

Dearomatization represents one of the most powerful strategies for converting flat aromatic compounds into three-dimensional structures, and 3-nitroindoles are excellent substrates for such transformations. researchgate.net The electrophilic nature of the C2=C3 bond facilitates a variety of annulation and cycloaddition reactions that disrupt the aromaticity of the indole core to generate highly functionalized indolines.

A notable example is the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates. dicp.ac.cn This reaction proceeds smoothly under mild conditions to afford multi-functionalized indoline products in good yields and with high diastereoselectivity. dicp.ac.cn The reaction is initiated by the nucleophilic attack of a methoxide (B1231860) anion, generated from the allyl carbonate, at the C2 position of the 3-nitroindole. The resulting intermediate then undergoes an intramolecular reaction with a π-allyl-palladium species. dicp.ac.cn The efficiency of this process highlights the utility of 3-nitroindoles as building blocks for complex molecules. The substrate scope for this reaction is broad, tolerating various electron-withdrawing groups on the indole ring. dicp.ac.cn

Table 1: Palladium-Catalyzed Dearomative Methoxyallylation of Various 3-Nitroindoles (Analogous to this compound)

| Entry | Indole Substituent | Yield (%) dicp.ac.cn | Diastereomeric Ratio (dr) dicp.ac.cn |

|---|---|---|---|

| 1 | 4-CO₂Me | 85 | 8.7:1 |

| 2 | 5-F | 75 | 5.3:1 |

| 3 | 5-Cl | 78 | 4.8:1 |

| 4 | 5-Br | 86 | 4.9:1 |

| 5 | 5-CN | 52 | 3.8:1 |

| 6 | 6-Cl | 81 | 7.2:1 |

| 7 | 7-F | 86 | >20:1 |

Data sourced from a study on N-Boc-3-nitroindoles, which serve as a model for the reactivity of this compound.

Other dearomatization strategies include formal [3+2] cycloadditions with various partners like vinylcyclopropanes and azomethine ylides, further underscoring the versatility of the 3-nitroindole scaffold in synthetic chemistry. nih.govresearchgate.net

Multi-Component and Cascade Reactions Involving this compound as a Substrate

The unique reactivity of the 3-nitroindole core makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade sequences, which allow for the rapid assembly of molecular complexity from simple starting materials in a single pot. dovepress.comnih.gov These processes are highly atom-economical and efficient.

The aforementioned palladium-catalyzed dearomative methoxyallylation is a prime example of a cascade reaction, where two distinct chemical bonds are formed sequentially in a controlled manner. dicp.ac.cn Indoles and their derivatives are frequently employed in various MCRs. nih.gov For example, three-component reactions involving an indole, an aldehyde, and a C-H acid (like dimedone) are common for synthesizing xanthene derivatives. nih.gov While specific examples using this compound as a substrate are not extensively documented, its established reactivity as a Michael acceptor suggests high potential for its inclusion in such synthetic strategies.

Cascade reactions involving indigo, a dimer of indoxyl, have been explored with allyl bromide, leading to complex spirocyclic architectures. rsc.orgjcu.edu.au Although a different system, these studies demonstrate how the fundamental reactivity of the indole nucleus can be harnessed in complex, domino-type transformations. Given the electrophilicity of the this compound core, it could foreseeably participate as the electrophilic component in novel MCRs, reacting with in-situ generated nucleophiles to build diverse heterocyclic frameworks.

Derivatization Strategies and Analogue Synthesis

The functional groups present in this compound—the allyl group, the nitro group, and the indole N-H—provide multiple handles for further chemical modification and the synthesis of analogues.

The nitro group is particularly versatile. It can be readily reduced to an amino group using reagents like zinc in acetic acid. dicp.ac.cn This transformation converts the electron-withdrawing nitro substituent into a strongly electron-donating amino group, which completely alters the electronic properties and subsequent reactivity of the indole ring, making it susceptible to electrophilic substitution. The resulting 5-aminoindole can serve as a precursor to a wide range of other derivatives.

The allyl group can also be manipulated. For example, hydrogenation of the double bond using a catalyst like palladium on carbon (Pd/C) would yield the corresponding 3-propyl derivative. dicp.ac.cn

Furthermore, the synthesis of closely related analogues has been reported. For instance, 3-allyl-1-methyl-5-nitro-1H-indole was synthesized via an allylic alkylation procedure, demonstrating that the indole nitrogen can be readily functionalized. rsc.org Other derivatization strategies start from related precursors. For example, 5-nitro-1H-indole-2,3-dione (5-nitroisatin) can be condensed with thiosemicarbazides to form a series of thiosemicarbazone derivatives, which can be further modified at the indole nitrogen via Mannich reactions. nih.gov

Table 2: Potential Derivatization Reactions for this compound and its Analogues

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitro Group | Reduction | Zn, CH₃CO₂H | 5-Aminoindole derivative | dicp.ac.cn |

| Allyl Group | Hydrogenation | H₂, 10% Pd/C | 3-Propylindole derivative | dicp.ac.cn |

| Aryl Halide (analogue) | Suzuki Coupling | PhB(OH)₂, Pd catalyst | 5-Phenylindole derivative | dicp.ac.cn |

| Indole N-H | Alkylation | MeI, Base | 1-Methyl-3-allyl-5-nitroindole | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of organic compounds. For 3-Allyl-5-nitro-1H-indole, these methods can provide significant insights.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of an indole (B1671886) derivative is significantly influenced by its substituents. The 5-nitroindole (B16589) scaffold is a key component of many biologically active molecules. nih.gov The nitro group at the 5-position is a strong electron-withdrawing group, which profoundly impacts the electron density distribution across the indole ring. This generally leads to a reduction of electron density at the C3 position. Conversely, the allyl group at the C3 position is typically considered an electron-donating group, which would be expected to increase the electron density in its vicinity.

For nitro-substituted aromatic compounds, the nitro group significantly lowers the LUMO energy, increasing the molecule's electron affinity and susceptibility to nucleophilic attack. academie-sciences.fr Computational studies on nitroindole derivatives have shown that the nitro group plays a key role in defining the frontier molecular orbitals. smolecule.com For instance, in a related compound, 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set revealed a HOMO energy of -6.2 eV and a LUMO energy of -2.8 eV, resulting in an energy gap of 3.4 eV. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in

Based on these principles, a hypothetical HOMO-LUMO profile for this compound can be proposed. The HOMO would likely be delocalized over the indole ring system, with some contribution from the allyl group's π-system. The LUMO is expected to be significantly localized on the nitro group and the benzene (B151609) portion of the indole ring, reflecting the strong electron-withdrawing nature of the NO₂ group.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analog Studies

| Property | Predicted Characteristic | Rationale based on Analog Studies |

| HOMO Energy | Relatively high, but lowered by the nitro group | The indole ring and allyl group are electron-rich, but the nitro group's inductive effect will lower the overall energy. |

| LUMO Energy | Significantly lowered | The strong electron-withdrawing nitro group dominates the LUMO, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Moderate | The combination of an electron-donating and a strong electron-withdrawing group will likely result in a moderate energy gap, suggesting significant reactivity. niscpr.res.in |

| HOMO Distribution | Delocalized over the indole ring and allyl π-system | Typical for substituted indoles, representing the most electron-rich regions susceptible to electrophilic attack. |

| LUMO Distribution | Primarily localized on the nitro group and the fused benzene ring | The nitro group is a powerful electron sink, drawing electron density towards it in the excited state or upon accepting an electron. academie-sciences.fr |

Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. researchgate.netresearchgate.net The spectroscopic properties of nitroimidazole-based radiopharmaceuticals, for example, are largely determined by the 2-nitroimidazole (B3424786) moiety. mdpi.com Similarly, the spectroscopic signature of this compound will be heavily influenced by the 5-nitroindole chromophore.

Studies on 4-nitroindole (B16737) and 7-nitroindole (B1294693) have utilized DFT to analyze their structure and vibrational spectra. rsc.orgeurjchem.com The absorption spectra of nitroindole isomers show distinct features; for instance, 5-nitroindole has an absorption peak around 322 nm, while 4-nitroindole's absorption extends further into the visible range. acs.org The addition of an allyl group at the C3 position would likely cause a slight bathochromic (red) shift in the absorption maxima compared to 5-nitroindole, due to the extension of the conjugated π-system.

Vibrational frequencies (IR and Raman) can also be predicted with good accuracy using DFT calculations. mdpi.com For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, the C=C stretching of the allyl group, and various vibrations associated with the indole ring.

Reactivity Prediction and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energies and shapes of these orbitals can predict the feasibility and regioselectivity of a reaction. pku.edu.cn

For this compound, the FMO analysis would suggest:

Electrophilic Attack: The HOMO's location on the indole ring, likely with significant density at the C3 position (despite the allyl group) and potentially at the C2 or C7 positions, would be the preferred site for electrophilic attack. However, the strong deactivating effect of the nitro group on the benzene ring would make electrophilic substitution on that part of the molecule less favorable.

Nucleophilic Attack: The low-lying LUMO, concentrated around the nitro-substituted benzene ring, suggests that this part of the molecule is susceptible to nucleophilic attack. The electro-reduction of 1-methyl-5-nitroindole, for instance, leads to the formation of an iminoquinone-type intermediate that is highly reactive towards nucleophiles, with addition occurring regioselectively at the C4 position. cdnsciencepub.com

Cycloaddition Reactions: The allyl group provides a site for cycloaddition reactions. The feasibility of such reactions would depend on the relative energies of the HOMO and LUMO of the reacting partners.

Mechanistic Studies using Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the study of transient intermediates and transition states that are often difficult to observe experimentally. acs.orgresearchgate.netacs.org

Transition State Analysis and Reaction Pathways

For any proposed reaction involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the most likely reaction pathway by comparing the activation energies of different transition states. rsc.org For example, in the functionalization of indoles, computational analysis of transition states has been crucial in understanding how factors like directing groups and additives control the outcome of the reaction. nih.gov

Understanding Regioselectivity and Stereoselectivity

For this compound, a key question would be the regioselectivity of electrophilic attack. While the C3 position is typically the most nucleophilic in indoles, the presence of the allyl group at this position directs electrophiles to other sites. The electron-withdrawing nitro group deactivates the benzene ring, particularly the C4 and C6 positions. Therefore, computational studies would be invaluable in predicting whether an incoming electrophile would preferentially attack the C2 or C7 position of the pyrrole (B145914) ring, or potentially one of the positions on the benzene ring despite the deactivation. Distortion-interaction analysis, a computational tool, has been used to rationalize the regioselectivity in other indole reactions by examining the energy required to distort the reactants into their transition state geometries. rsc.org

Stereoselectivity, particularly in reactions involving the chiral center that could be formed at the allyl group, could also be investigated. For example, in a hypothetical asymmetric hydrogenation of the allyl double bond, DFT could be used to model the transition states with different chiral catalysts to predict which enantiomer would be preferentially formed. acs.org

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. For indole derivatives, these studies are crucial in elucidating the nature of their chemical interactions at a molecular level.

Research on various indole derivatives, including those with nitro substitutions, consistently highlights the importance of several key chemical interactions. nih.govnih.govmdpi.com Molecular docking studies on novel indole-triazole hybrids, for instance, have shown that these compounds can adeptly fit into the binding pockets of enzymes like DNA Gyrase. nih.gov The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions with crucial amino acid residues. nih.govnih.gov

For a compound like this compound, we can anticipate a similar pattern of interactions. The indole ring itself is a key player, capable of participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding site. mdpi.com The N-H group of the indole ring can act as a hydrogen bond donor, while the nitro group at the 5-position is a strong hydrogen bond acceptor. The allyl group at the 3-position introduces a region of hydrophobicity, which can engage in van der Waals forces and hydrophobic interactions with nonpolar residues.

A hypothetical docking study of this compound would likely reveal a multi-faceted interaction profile. The specific orientation within a binding pocket would be dictated by the interplay of these forces, aiming for a thermodynamically stable complex. For example, studies on other 5-nitroindole derivatives have demonstrated their ability to bind to various biological targets, with the nitro group often forming critical hydrogen bonds that anchor the molecule in place. mdpi.comnih.gov

To illustrate the types of interactions that would be analyzed in a typical molecular docking study of a nitroindole derivative, the following table summarizes potential interactions and the functional groups responsible.

| Interaction Type | Moiety of this compound | Potential Interacting Residues |

| Hydrogen Bonding (Donor) | Indole N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bonding (Acceptor) | Nitro Group (O-N-O) | Arginine, Lysine, Histidine |

| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Allyl Group, Indole Ring | Leucine, Valine, Isoleucine, Alanine |

| van der Waals Forces | Entire Molecule | Various residues |

These interactions are fundamental to understanding the chemical recognition process at a molecular level, independent of any specific biological outcome.

Structure-Reactivity Relationship (SRR) Studies via Computational Approaches

Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. Computational approaches, particularly Density Functional Theory (DFT), are invaluable for these analyses. kfupm.edu.sanih.gov DFT calculations can elucidate electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov

For this compound, the presence of the electron-withdrawing nitro group at the 5-position is expected to significantly influence its electronic properties. Computational studies on other nitroindole derivatives have shown that the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. smolecule.com Conversely, the Highest Occupied Molecular Orbital (HOMO) is also stabilized, affecting its electron-donating capabilities. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on other indole derivatives have successfully correlated various calculated molecular descriptors with their observed activities. tandfonline.com For this compound, a computational SRR study would likely involve the calculation of descriptors such as those listed in the table below.

| Descriptor | Significance in SRR |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |

| Dipole Moment | Provides insight into the overall polarity of the molecule. nih.gov |

| Mulliken Atomic Charges | Describes the distribution of charge among the atoms in the molecule. researchgate.net |

By calculating these descriptors for this compound and comparing them to a series of related compounds, researchers could build predictive models for its chemical reactivity in various environments. For instance, the MEP would likely show a region of negative potential around the nitro group, indicating a site favorable for electrophilic interaction, while the indole N-H would present a site of positive potential. nih.gov Such studies are fundamental to the rational design of new molecules with specific chemical properties.

Advanced Research Applications and Methodological Contributions in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of the nucleophilic indole (B1671886) core, the reactive allyl appendage, and the electron-deficient aromatic ring makes 3-Allyl-5-nitro-1H-indole a powerful precursor in synthetic organic chemistry. chemijournal.com Its utility spans the creation of diverse molecular architectures, from complex heterocyclic systems to intricate polycyclic and spirocyclic frameworks.

Construction of Diverse Heterocyclic Architectures

The this compound scaffold is a key starting point for synthesizing a variety of other heterocyclic structures. The presence of the allyl group offers a handle for numerous transformations, while the nitro group modulates the reactivity of the indole ring. chemijournal.com Researchers have utilized related 3-substituted indoles in multicomponent reactions to build complex molecules like pyrano[3,2-b]indoles, indolylpyridines, and 1,3-oxathiole–indole hybrids in one-pot procedures. rsc.org For instance, the reaction of 3-cyanoacetyl indoles with other components can yield substituted pyran derivatives. rsc.org Similarly, the allyl group of this compound can be envisioned as a participant in cycloaddition reactions or as a precursor for further functionalization to build fused heterocyclic systems, such as pyrazino[1,2-a]indoles or β-carbolinones, through palladium-catalyzed cyclization pathways. organic-chemistry.org The electron-withdrawing nitro group significantly influences the indole's reactivity, often directing reactions toward dearomatization pathways, which provides access to functionalized indolines that are themselves precursors to other complex alkaloids. researchgate.netresearchgate.net

Synthesis of Polycyclic and Spiro Systems

A significant application of this compound and its analogs is in the synthesis of spirocyclic and polycyclic systems, which are prominent structural motifs in many biologically active natural products. core.ac.uk A key strategy involves the dearomatizing diallylation of the indole core to produce 3,3-diallylindolenine intermediates. core.ac.uknih.gov While palladium catalysis is a common method for this transformation, it can be challenging with highly electron-deficient indoles like 5-nitroindole (B16589), where N-alkylation can be a competing side reaction. nih.gov However, methods using trichloroacetimidate (B1259523) electrophiles have successfully produced the diallylated product from 2-methyl-5-nitroindole, demonstrating a viable pathway. nih.gov

| Starting Indole Type | Key Intermediate | Transformation Step | Catalyst/Reagent | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Substituted Indole | 3,3-Diallylindolenine | Palladium-Catalyzed Diallylation | Pd(PPh₃)₄, Allyl Acetate | Diallylated Intermediate | core.ac.uk |

| 5-Nitro-2-methylindole | 3,3-Diallyl-2-methyl-5-nitro-3H-indole | Lewis-Acid Catalyzed Diallylation | Allyl Trichloroacetimidate, TMSOTf | Diallylated Intermediate | nih.gov |

| 3,3-Diallylindolenine Derivative | N/A | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Spirocyclic Indoline (B122111) | core.ac.ukresearchgate.net |

Contributions to Materials Science Research

The electronic properties inherent to the indole ring system make it a valuable component in the design of functional organic materials. openmedicinalchemistryjournal.com The introduction of an allyl group provides a site for polymerization or surface attachment, while the nitro group acts as a powerful electronic modifier, making this compound a molecule of interest for materials science.

Exploration in Organic Electronics and Semiconductors

Indole derivatives, particularly fused polycyclic systems like indolo[2,3-b]indoles, are actively researched for their applications as organic semiconductors in devices such as Organic Thin-Film Transistors (OTFTs). researchgate.netresearchgate.net These N-heteroacenes are often electron-rich and air-stable, with tunable electronic properties. researchgate.netresearchgate.net The synthesis of these materials can start from functionalized indoles. For example, indolo[2,3-b]indoles can be generated through the electrooxidative [3+2] annulation of an indole and an aniline (B41778) derivative. acs.org Another route involves the cyclization of 3-(2-nitroaryl)-substituted oxindoles. researchgate.net The presence of a nitro group, as in this compound, is particularly relevant. The strong electron-withdrawing nature of the nitro group can be used to create "push-pull" systems, where it is paired with an electron-donating part of a larger conjugated molecule. Such systems are crucial for developing materials with specific electronic and photophysical properties, including those used as chemosensors for detecting nitro-aromatic compounds. rscf.rupkusz.edu.cn

Development of Advanced Functional Materials

The term "advanced functional materials" encompasses a wide range of materials designed for specific high-performance applications. wiley.com Indole derivatives are being integrated into polymers and nanomaterials for use in electronics and specialized coatings. chemimpex.com The reactivity of this compound makes it a candidate for creating such materials. The allyl group can serve as a monomer for polymerization or as an anchor point for grafting the molecule onto surfaces or into larger macromolecular structures. The nitro-functionalized indole core would impart specific electronic and recognition properties to the resulting material. For instance, related nitro-indole compounds like 5-Nitro-1H-indole-3-carbaldehyde are noted for their application in developing advanced polymers and nanomaterials. chemimpex.com

Methodological Advancements in Organic Synthesis

The synthesis of specifically substituted indoles, such as this compound, is a focal point in contemporary organic chemistry due to the prevalence of the indole scaffold in biologically active compounds. researchgate.netopenmedicinalchemistryjournal.com The introduction of substituents at both the C3 and C5 positions requires strategic planning to control regioselectivity, especially with the competing electronic effects of the allyl and nitro groups.

Research into the synthesis of related structures provides insight into potential synthetic routes. A common strategy involves the functionalization of a pre-existing indole core. The nitration of indole derivatives, for instance, typically occurs at the 5-position under standard nitrating conditions like a mixture of nitric acid and sulfuric acid. Subsequent functionalization at the C3 position is a well-explored area. researchgate.netresearchgate.net The C3 position of the indole ring is highly nucleophilic, facilitating electrophilic aromatic substitution. rsc.org

One advanced approach involves a domino aza-Michael-SNAr-heteroaromatization sequence. While this has been explicitly detailed for the synthesis of methyl 1-allyl-5-nitro-1H-indole-3-carboxylate (a related ester derivative), the methodology highlights a sophisticated pathway to C5-nitro-substituted indoles. mdpi.comnih.gov This reaction proceeds from a suitable precursor, demonstrating a modern approach to constructing the substituted indole ring system. mdpi.com

Another relevant methodology is the palladium-catalyzed allylic alkylation. This has been successfully applied to 1-methyl-5-nitro-1H-indole to produce 3-allyl-1-methyl-5-nitro-1H-indole. rsc.org This reaction demonstrates the feasibility of introducing an allyl group at the C3 position of a 5-nitroindole derivative. The reaction conditions for this transformation are detailed in the table below.

| Starting Material | Reagent | Catalyst System | Product | Yield |

| 1-methyl-5-nitro-1H-indole | 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran | Rhenium-based catalyst | 3-allyl-1-methyl-5-nitro-1H-indole | 71% |

| Table 1: Synthesis of a 3-allyl-5-nitroindole derivative via catalytic allylic alkylation. rsc.org |

The synthesis of the non-methylated target compound, this compound, could be approached by first performing a Friedel-Crafts type reaction on 5-nitroindole with an allyl halide or by employing a palladium-catalyzed cross-coupling reaction. The electron-withdrawing nature of the nitro group at the C5 position deactivates the indole ring, making the conditions for C3-allylation critical. scirp.org The development of metal-free methodologies is also a growing area of interest to enhance the sustainability of such syntheses. researchgate.net

Analytical Methodologies for Detection and Quantification in Chemical Systems

The characterization of this compound relies on a suite of standard and advanced analytical techniques to confirm its structure, purity, and quantity in various chemical systems. Spectroscopic and chromatographic methods are indispensable for its unambiguous identification.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR (Proton NMR) would provide characteristic signals for the protons of the allyl group, typically a multiplet for the internal methine proton and distinct signals for the terminal vinyl protons. mdpi.com Protons on the indole ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the nitro and allyl substituents. mdpi.comnih.gov

¹³C NMR (Carbon-13 NMR) complements the proton data by identifying the carbon skeleton. Distinct signals would be expected for the carbons of the allyl group, the aromatic carbons of the indole ring, and the carbons directly bonded to the nitrogen and nitro group. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would confirm the presence of the N-H bond of the indole, the C=C bond of the allyl group, and the asymmetric and symmetric stretches of the nitro (NO₂) group. mdpi.comnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. rsc.org

The tables below summarize the specific spectroscopic data reported for closely related compounds, which serve as a reference for the expected analytical profile of this compound.

| Compound | ¹H NMR (400 MHz, CDCl₃), δ (ppm) | ¹³C NMR (101 MHz, CDCl₃), δ (ppm) |

| Methyl 1-allyl-5-nitro-1H-indole-3-carboxylate mdpi.comnih.gov | 9.06 (d, 1H), 8.16 (dd, 1H), 7.96 (s, 1H), 7.40 (d, 1H), 6.01 (m, 1H), 5.35 (d, 1H), 5.18 (d, 1H), 4.82 (d, 2H), 3.96 (s, 3H) | 164.3, 143.5, 139.3, 137.0, 131.2, 126.0, 119.4, 118.8, 118.4, 110.4, 109.7, 51.5, 49.8 |

| Table 2: NMR Data for a related N-allyl-5-nitroindole derivative. |

| Compound | IR (cm⁻¹) | Mass Spec (m/z) |

| Methyl 1-allyl-5-nitro-1H-indole-3-carboxylate mdpi.comnih.gov | 1704 (C=O), 1620, 1534 (NO₂), 1342 (NO₂) | 260 (M⁺) |

| Table 3: IR and MS Data for a related N-allyl-5-nitroindole derivative. |

| Compound | ¹³C NMR (150 MHz, CDCl₃), δ (ppm) | HRMS (ESI) [M+H]⁺ |

| 3-allyl-1-methyl-5-nitro-1H-indole rsc.org | 141.1, 139.9, 136.3, 129.6, 127.1, 117.4, 116.7, 116.1, 116.0, 109.0, 33.1, 29.3 | Calculated: 217.0977, Found: 217.0983 |

| Table 4: ¹³C NMR and HRMS Data for 3-allyl-1-methyl-5-nitro-1H-indole. |

Chromatographic Methods:

For quantification and purity assessment, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential. HPLC coupled with a UV detector can be used to separate the compound from impurities and quantify it based on a calibration curve. TLC is a rapid method for monitoring reaction progress and assessing the purity of fractions during purification, often by column chromatography. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Untapped Synthetic Pathways

While classical methods for indole (B1671886) synthesis are well-documented, the specific construction of 3-Allyl-5-nitro-1H-indole necessitates the development of more sophisticated and regioselective strategies. Future work should focus on pathways that offer high efficiency and control over substitution patterns.

One promising avenue is the late-stage functionalization of readily available indole precursors. Research could explore the direct C-H allylation of 5-nitroindole (B16589) at the C3 position or the regioselective nitration of 3-allylindole. Traditional nitration often involves harsh acidic conditions, which can be detrimental to sensitive functional groups like the allyl moiety. nih.gov Therefore, investigating milder, metal-free nitration protocols, such as those using ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, could provide a viable and environmentally conscious alternative. nih.govresearchgate.net

Another untapped approach involves domino reactions that construct the indole core and install the required substituents in a single sequence. Inspired by methodologies developed for related structures, a potential pathway could involve a domino aza-Michael-SNAr-heteroaromatization sequence. nih.gov This would entail designing a suitable acrylate (B77674) precursor that, upon reaction with allylamine, cyclizes to form the 5-nitroindole ring system.

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Research Focus |

| Late-Stage Nitration | 3-Allyl-1H-indole | Regioselective C5 nitration | Utilizes a common indole intermediate. | Development of mild nitration conditions to preserve the allyl group. nih.gov |

| Late-Stage Allylation | 5-Nitro-1H-indole | C3-H functionalization/allylation | Starts from a commercially available precursor. | Overcoming the reduced nucleophilicity of the C3 position due to the nitro group. |

| Domino Cyclization | Substituted 2-fluoro-5-nitrophenyl acrylate, Allylamine | Aza-Michael-SNAr-heteroaromatization | High atom economy and step efficiency. nih.gov | Substrate design and optimization of reaction conditions for the specific allyl substituent. |

| Multi-Component Synthesis | Substituted anilines, isocyanides | Ugi reaction followed by acid-induced cyclization | Access to diverse derivatives, operational simplicity, and use of benign solvents. researchgate.net | Adapting the methodology to incorporate the allyl and nitro functionalities. |

Investigation of Novel Reactivity Patterns and Chemical Transformations

The electronic properties of this compound suggest a rich and underexplored reactivity profile. The presence of the electron-withdrawing nitro group at C5 deactivates the benzene (B151609) ring towards electrophilic substitution but significantly enhances the electrophilicity of the pyrrole (B145914) C2=C3 double bond. This electronic feature transforms the indole from a typical electron-rich heterocycle into a potent Michael acceptor and a reactive partner in cycloaddition reactions. researchgate.net

Future investigations should focus on the dearomatization reactions of this scaffold. The C2=C3 bond in 3-nitroindoles is known to act as a dienophile and dipolarophile. researchgate.net It is therefore anticipated that this compound could undergo [3+2] and [4+2] cycloadditions with various electron-rich species to generate complex, polycyclic indoline (B122111) structures. researchgate.net

Furthermore, the allyl group at the C3 position serves as a versatile synthetic handle. Research into intramolecular reactions could be particularly fruitful. For instance, halocyclization or transition-metal-catalyzed cyclization could lead to novel fused-ring systems, tethering the allyl chain to the C2 or N1 positions of the indole core. The interplay between the electrophilic C2 position and the nucleophilic allyl double bond could be exploited to forge new carbon-carbon or carbon-heteroatom bonds under appropriate catalytic conditions.

Advancements in Computational Modeling for Indole Systems

Computational chemistry is an indispensable tool for predicting and understanding the behavior of complex organic molecules. For this compound, advancements in computational modeling can provide crucial insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future research should employ Density Functional Theory (DFT) and other quantum chemical methods to model the molecule's electronic structure. nih.gov Such calculations can predict key properties, including frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information is vital for forecasting the regioselectivity of nucleophilic additions and the feasibility of cycloaddition reactions. nih.govacs.org For instance, distortion/interaction analysis, a model successfully used to predict the regioselectivity of nucleophilic additions to arynes, could be adapted to understand reactions at the C2=C3 bond of the nitroindole system. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the allyl group and its interaction with potential binding partners, which is particularly relevant in the context of drug design. mdpi.com These simulations can help rationalize structure-activity relationships and guide the design of new derivatives with enhanced biological activity. nih.gov

| Computational Method | Area of Investigation | Predicted Outcomes & Insights | Relevant Precedent Studies |

| Density Functional Theory (DFT) | Reaction Mechanisms & Regioselectivity | Transition state energies, activation barriers, charge distribution, prediction of cycloaddition and nucleophilic addition outcomes. | Modeling of nucleophilic additions to indolynes and cycloadditions of nitro-olefins. nih.govmdpi.com |

| Molecular Dynamics (MD) | Conformational Analysis & Intermolecular Interactions | Preferred conformations of the allyl group, stability of ligand-receptor complexes. | Simulation of indole derivatives binding to biological targets. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of molecular descriptors with biological activity to guide analog design. | Development of QSAR models for various classes of bioactive indole compounds. mdpi.com |

Development of Sustainable and Environmentally Benign Synthetic Approaches

A paramount goal in modern organic synthesis is the development of processes that are both efficient and environmentally responsible. The synthesis of this compound provides a platform to implement and advance green chemistry principles.

A primary target for improvement is the nitration step. Traditional methods relying on concentrated nitric or sulfuric acid are hazardous and generate significant acidic waste. nih.gov Future research must prioritize the adoption of greener nitrating agents. Methodologies using reagents like ammonium tetramethylnitrate under non-acidic, metal-free conditions represent a significant step forward. nih.govresearchgate.net These protocols are not only milder and safer but also exhibit broad functional group tolerance, which is crucial for complex molecules.

The choice of solvent is another critical factor. Efforts should be made to replace chlorinated hydrocarbons with more benign alternatives like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). researchgate.netresearchgate.net Furthermore, developing catalytic, rather than stoichiometric, approaches for key transformations will reduce waste and improve atom economy. This includes exploring transition-metal-free catalytic systems for C-H functionalization and bond formation, which avoids the cost and toxicity associated with heavy metals. mdpi.com The development of reusable heterogeneous catalysts, such as nanocrystals, could also offer a sustainable path for the synthesis of indole derivatives. rsc.org

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of this compound, particularly steps involving hazardous reagents or intermediates, is an ideal candidate for integration with these modern technologies.

Nitration reactions, which are often highly exothermic, can be performed with much greater control and safety in a continuous flow reactor. researchgate.net The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, minimizing the risk of thermal runaway and reducing the formation of byproducts. mdpi.com Flow systems also enable the use of high-temperature/pressure conditions that can dramatically reduce reaction times from hours to minutes. mdpi.com

Automated platforms combining flow reactors with real-time process analytical technology (PAT) can accelerate reaction optimization. researchgate.net By systematically varying parameters such as temperature, residence time, and stoichiometry, optimal conditions can be identified rapidly. This approach not only shortens development timelines but also ensures process robustness and reproducibility. The potential for a fully automated, multi-step flow synthesis of indole derivatives presents a paradigm shift, moving towards safer, more efficient, and on-demand manufacturing of complex molecules. researchgate.net

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis | Key Advantages of Flow |

| Safety (Nitration) | Poor heat transfer, risk of thermal runaway. | Excellent heat transfer, minimized reaction volume. | Significantly enhanced safety and control. researchgate.net |

| Reaction Time | Typically hours to days. | Potentially minutes. | Increased throughput and efficiency. mdpi.com |

| Scalability | Challenging, requires re-optimization. | Straightforward by running the system for longer. | Predictable and linear scale-up. researchgate.net |

| Process Control | Manual sampling and offline analysis. | Integrated real-time monitoring (e.g., IR, UV-Vis). | Precise control and rapid optimization. researchgate.net |

| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. | Improved product quality and reliability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Allyl-5-nitro-1H-indole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nitration and allylation of indole precursors. For nitration, a mixture of concentrated nitric and sulfuric acids at 0–5°C ensures regioselectivity at the 5-position . Allylation at the 3-position may use allyl halides with base catalysts (e.g., NaH) in anhydrous DMF . Purity is confirmed via HPLC (>98%) and structural validation by H/C NMR, with characteristic peaks for nitro (-NO) at ~8.2 ppm (aromatic proton) and allyl groups at 5.0–5.8 ppm (olefinic protons) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, particularly the electron-withdrawing nitro group’s impact on indole aromaticity . Computational methods (DFT) assess frontier molecular orbitals, highlighting the nitro group’s role in reducing HOMO-LUMO gaps, which correlates with reactivity in electrophilic substitutions .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial screening (MIC assays against Gram+/Gram– bacteria) and cytotoxicity testing (MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) identify IC values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during nitro group introduction?

- Methodological Answer : Competitive nitration at undesired positions (e.g., 4- or 6-) is minimized by controlling temperature (<10°C) and using mixed acid systems (HNO/HSO) with precise stoichiometry. Reaction monitoring via TLC (silica gel, EtOAc/hexane) identifies intermediates. Post-reaction, column chromatography (silica, gradient elution) isolates the 5-nitro isomer .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from assay conditions (e.g., serum content, cell passage number). Standardize protocols via OECD guidelines. Use orthogonal assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via MTT) and meta-analysis of literature data . Reproducibility is enhanced by independent replication in ≥3 labs .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., tyrosine kinases or DNA topoisomerases). MD simulations (AMBER) assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .

Q. What advanced techniques elucidate the compound’s metabolic stability and degradation pathways?

- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation of allyl groups) and Phase II conjugates (glucuronidation) are identified. Stability in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) predicts oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.